1-(Phenylsulfanyl)-2-(trifluoromethyl)benzene
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Overview
Description
1-(Phenylsulfanyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenylsulfanyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Phenylsulfanyl)-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Phenylsulfanyl)-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfanyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The phenylsulfanyl group can participate in covalent bonding with target molecules, leading to specific biological effects .
Comparison with Similar Compounds
1-(Phenylsulfanyl)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
Trifluoromethylbenzene: Lacks the phenylsulfanyl group, resulting in different chemical and physical properties.
Phenylsulfanylbenzene: Lacks the trifluoromethyl group, affecting its reactivity and applications.
Trifluoromethylphenylsulfide: Similar structure but with different substitution patterns on the benzene ring. The uniqueness of this compound lies in the combination of the trifluoromethyl and phenylsulfanyl groups, which impart distinct properties and reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a valuable compound for further research and development.
Properties
CAS No. |
61405-41-2 |
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Molecular Formula |
C13H9F3S |
Molecular Weight |
254.27 g/mol |
IUPAC Name |
1-phenylsulfanyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H9F3S/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H |
InChI Key |
NLRHTCIGUKJJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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